
SNAP 94847: A Comparative Analysis of
Specificity for MCHR1

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B1399140

Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of SNAP 94847's specificity for the Melanin-Concentrating Hormone

Receptor 1 (MCHR1) against other notable antagonists. The following sections detail

quantitative binding data, experimental methodologies, and an overview of the MCHR1

signaling pathway.

SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone

Receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain that is

involved in the regulation of energy homeostasis, mood, and appetite.[1] Its high affinity and

specificity make it a valuable tool for investigating the physiological roles of MCHR1 and a

potential therapeutic candidate.

Comparative Analysis of MCHR1 Antagonists
The following table summarizes the binding affinities of SNAP 94847 and other commercially

available MCHR1 antagonists. The data highlights the comparable potency of these

compounds in targeting MCHR1.
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Compound Type
Binding
Affinity (Ki)

Binding
Affinity
(IC50)

Binding
Affinity (Kd)

Selectivity
Highlights

SNAP 94847 Antagonist
2.2 nM[2][3]

[4][5]

530 pM[2][3]

[5][6]

>80-fold

selective over

α1A and

>500-fold

over D2

receptors.[2]

[3][4][5][6]

Minimal

cross-

reactivity with

other

GPCRs, ion

channels,

enzymes,

and

transporters.

[2][3][5]

AZD1979 Antagonist ~12 nM[7]

TC-MCH 7c Antagonist

3.4 nM

(human), 3.0

nM (mouse)

[7]

5.6 nM

(human)[7]

BMS-819881 Antagonist 7 nM (rat)[7]

Selective and

potent for

CYP3A4

activity (EC50

= 13 μM).[7]

MCH-1

antagonist 1
Antagonist 2.6 nM[7]

Inhibits

CYP3A4

(IC50 = 10

μM).[7]
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MCHR1

antagonist 2
Antagonist 65 nM

Inhibits hERG

(IC50 = 4.0

nM).[7]

ATC0065 Antagonist
15.7 nM

(human)[7]

No significant

activity for

MCHR2.[7]

BI 186908 Antagonist 14 nM

22 nM

(human), 18

nM

(cynomolgus

monkey), 23

nM (dog), 18

nM (rat)[7]

Experimental Protocols
The determination of binding affinity and functional antagonism of MCHR1 antagonists typically

involves the following experimental procedures:

Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the

MCHR1 receptor.

Membrane Preparation: Membranes are prepared from cells stably expressing the MCHR1

receptor (e.g., HEK293 cells).[8]

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled

MCHR1 antagonist (e.g., [3H]SNAP 7941) and varying concentrations of the test compound

(e.g., SNAP 94847).[8]

Separation: The bound and free radioligand are separated by rapid filtration through a filter

plate.

Detection: The amount of radioactivity trapped on the filter, representing the bound

radioligand, is quantified using a scintillation counter.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.medchemexpress.com/Targets/MCHR1%20(GPR24).html
https://www.medchemexpress.com/Targets/MCHR1%20(GPR24).html
https://www.medchemexpress.com/Targets/MCHR1%20(GPR24).html
https://www.medchemexpress.com/Targets/MCHR1%20(GPR24).html
https://www.researchgate.net/publication/6566300_Efficacy_of_the_MCHR1_Antagonist_N-3-1-_4-piperidyl-4-methylphenyl-2-methylpropanamide_SNAP_94847_in_Mouse_Models_of_Anxiety_and_Depression_following_Acute_and_Chronic_Administration_Is_Independent_of
https://www.researchgate.net/publication/6566300_Efficacy_of_the_MCHR1_Antagonist_N-3-1-_4-piperidyl-4-methylphenyl-2-methylpropanamide_SNAP_94847_in_Mouse_Models_of_Anxiety_and_Depression_following_Acute_and_Chronic_Administration_Is_Independent_of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399140?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence (TRF)-Based Receptor-
Binding Assay
This is a non-radioactive alternative to the radioligand binding assay.

Reaction Setup: The assay is performed in a 96-well plate containing human recombinant

MCH-1 receptor membrane preparation, a europium-labeled MCH (Eu-MCH) ligand, and the

test compound.[9]

Incubation: The plate is incubated for 90 minutes to allow for binding equilibrium.[9]

Washing: The plate is washed to remove unbound Eu-MCH.[9]

Detection: The time-resolved fluorescence of the bound Eu-MCH is measured using a

suitable plate reader.

Data Analysis: The IC50 and Ki values are determined by analyzing the competition binding

curves.

Functional Antagonism Assay (e.g., Calcium
Mobilization Assay)
This assay measures the ability of a test compound to block the intracellular signaling cascade

initiated by MCHR1 activation.

Cell Culture: Cells stably expressing MCHR1 (e.g., HEK293 cells) are plated in a 96-well

plate.[4]

Compound Incubation: The cells are pre-incubated with varying concentrations of the

antagonist (e.g., SNAP 94847).

Agonist Stimulation: The cells are then stimulated with a known MCHR1 agonist (e.g., MCH)

at a concentration that elicits a submaximal response (e.g., EC80).[4]
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Signal Detection: The resulting increase in intracellular calcium is measured using a calcium-

sensitive fluorescent dye and a plate reader.[4]

Data Analysis: The concentration-response curves are analyzed to determine the IC50 value

of the antagonist.

MCHR1 Signaling Pathway
MCHR1 is a G protein-coupled receptor that can couple to different G proteins, primarily Gi and

Gq.[2][7][10] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH),

MCHR1 initiates downstream signaling cascades that modulate neuronal activity.
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Caption: MCHR1 signaling through Gi and Gq pathways.

Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] The Gq

pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C

(PKC).

Experimental Workflow for Antagonist Specificity
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The following diagram outlines a typical workflow for assessing the specificity of a novel

MCHR1 antagonist.

In Vitro Assays

In Vivo Studies
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Caption: Workflow for assessing MCHR1 antagonist specificity.

In conclusion, SNAP 94847 demonstrates high affinity and selectivity for MCHR1, making it a

valuable research tool. Its specificity profile, as determined by a range of in vitro and in vivo

assays, supports its use in studies aimed at elucidating the complex roles of the MCH system

in health and disease. Researchers should, however, remain mindful of the potential for off-

target effects, such as hERG liability, which is a known concern for this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1399140/docs#snap-94847-a-comparative-analysis-
of-specificity-for-mchr1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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